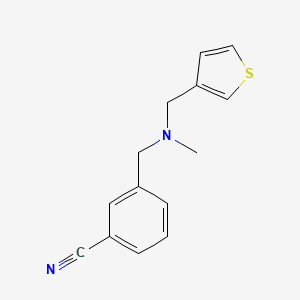
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a thiophen-3-ylmethyl group and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile can be achieved through microwave-assisted synthesis. This method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. The reaction proceeds efficiently, providing the desired product in yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction conditions to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学的研究の応用
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and modulators of biological pathways.
作用機序
The mechanism of action of 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating various cellular pathways. This inhibition can lead to the disruption of processes like cell division and inflammation, making the compound a potential therapeutic agent .
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like 3-aminobenzo[b]thiophene and 3-aminothieno[2,3-b]pyridine share structural similarities with 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile.
Benzonitrile derivatives: Compounds such as 3-methylbenzonitrile and 3-((thiophen-3-ylmethyl)amino)benzonitrile are structurally related.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
特性
分子式 |
C14H14N2S |
|---|---|
分子量 |
242.34 g/mol |
IUPAC名 |
3-[[methyl(thiophen-3-ylmethyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C14H14N2S/c1-16(10-14-5-6-17-11-14)9-13-4-2-3-12(7-13)8-15/h2-7,11H,9-10H2,1H3 |
InChIキー |
XBBGTOSYTJBWLB-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)C#N)CC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


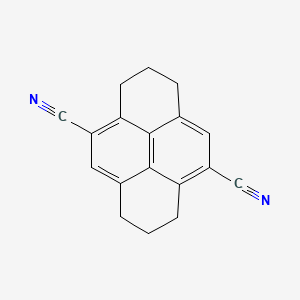
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)

![(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14904713.png)
![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)
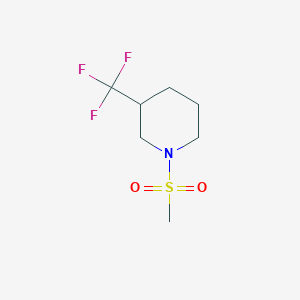

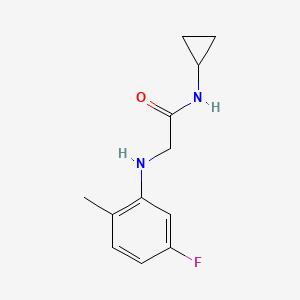


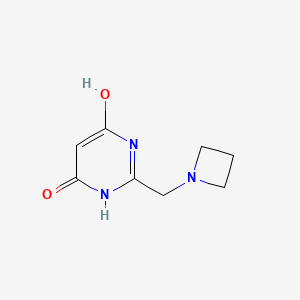


![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
